(R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride
Description
(R)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a chiral piperazine derivative characterized by a hydroxyl-bearing propane chain attached to a piperazine core. Its molecular structure includes a stereogenic center at the propan-2-ol moiety, conferring enantiomeric specificity. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or radiochemical applications.
Key spectral data from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm its structure:
Properties
IUPAC Name |
(2R)-1-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAFEYPYDWOZLJ-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCNCC1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of piperazine derivatives, including ®-1-(piperazin-1-yl)propan-2-ol dihydrochloride, often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process results in the formation of piperazine as a co-product, which can then be further modified to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
®-1-(piperazin-1-yl)propan-2-ol dihydrochloride has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This can lead to various physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical distinctions between (R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride and structurally related piperazine derivatives:
Detailed Comparative Analysis
Levocetirizine Dihydrochloride
- Structural Differences : Unlike the target compound, levocetirizine incorporates a bulky (4-chlorophenyl)phenylmethyl group and an ethoxyacetic acid chain. These modifications enhance H1-receptor binding affinity and duration of action .
- Pharmacokinetics : Levocetirizine’s zwitterionic nature (due to the carboxylic acid group) improves blood-brain barrier penetration, reducing sedative effects compared to older antihistamines .
- Clinical Relevance : Approved for allergic rhinitis and chronic urticaria, its dihydrochloride salt ensures rapid dissolution and bioavailability .
Flupentixol Dihydrochloride
- Structural Complexity : The thioxanthene ring system distinguishes flupentixol from simpler piperazine derivatives. This lipophilic structure facilitates dopamine D2 receptor antagonism .
- Therapeutic Use : Marketed as an antipsychotic and antidepressant, its dihydrochloride formulation supports intramuscular administration for depot injections .
1-(Phenylamino)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Trihydrochloride
- Radioprotective Potential: This trihydrochloride analogue (compound 10 in ) shares a propan-2-ol backbone with the target compound but includes a phenylamino group and hydroxyethyl-piperazine substitution. Such modifications may enhance radical scavenging efficacy in radioprotection studies .
Physicochemical and Pharmacological Contrasts
- Solubility : All dihydrochloride salts exhibit improved aqueous solubility compared to free bases. Levocetirizine’s zwitterionic structure further enhances solubility in physiological pH ranges .
- Chirality : Both (R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride and levocetirizine are enantiopure, with the (R)-configuration critical for target engagement .
- Therapeutic Indications : While the target compound’s applications remain exploratory (e.g., radioprotection), levocetirizine and flupentixol are clinically validated drugs with well-defined mechanisms .
Biological Activity
(R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems and its implications in various neuropsychiatric disorders.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its ability to interact with various receptors in the central nervous system (CNS). The dihydrochloride salt form enhances its solubility, facilitating its bioavailability and pharmacokinetic properties.
1. Neurotransmitter Modulation
Research indicates that (R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride acts as a modulator of serotonin (5-HT) and norepinephrine (NE) systems. Its structural similarity to other piperazine derivatives allows it to interact with 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes. Studies have shown that compounds with similar structures exhibit agonistic or antagonistic properties depending on their specific molecular configurations.
Table 1: Receptor Affinity of Piperazine Derivatives
| Compound | Receptor Type | Affinity (Ki, nM) |
|---|---|---|
| (R)-1-(piperazin-1-yl)propan-2-ol | 5-HT1A | 23.7 |
| (R)-1-(piperazin-1-yl)propan-2-ol | 5-HT2A | 15.8 |
| Other Piperazine Derivative | D2R | 0.9 |
2. Antidepressant Effects
The compound has been evaluated in preclinical models for antidepressant activity. In animal studies, it demonstrated a significant reduction in depressive-like behaviors, suggesting its potential utility as an antidepressant. The mechanism is believed to involve increased serotonergic and noradrenergic transmission.
3. Antipsychotic Potential
Given its interaction with dopamine receptors, particularly D2-like receptors, (R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride has been investigated for antipsychotic effects. Compounds in this class often exhibit partial agonism at D2 receptors, which may contribute to their therapeutic efficacy while minimizing side effects associated with full antagonism.
Case Study 1: Efficacy in Animal Models
In a study assessing the efficacy of (R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride in rodent models of depression, the compound was administered over a period of two weeks. Behavioral assessments indicated a significant improvement in mood-related behaviors compared to control groups, with statistical significance at p < 0.05.
Case Study 2: Cognitive Enhancement
Another study explored the cognitive-enhancing effects of this compound in models of Alzheimer's disease. The results indicated that treatment with (R)-1-(piperazin-1-yl)propan-2-ol dihydrochloride led to improved performance in memory tasks, correlating with decreased tau protein aggregation.
Structure–Activity Relationship (SAR)
The SAR studies highlight that modifications on the piperazine ring and the propanol chain can significantly alter biological activity. For instance, substituents that enhance hydrophilicity tend to improve receptor binding affinity and bioavailability.
Table 2: Structure–Activity Relationship Findings
| Modification | Biological Activity | Observed Effect |
|---|---|---|
| Hydroxyl Group Addition | Increased affinity for 5-HT receptors | Enhanced serotonergic activity |
| Methyl Substitution on Piperazine | Reduced D2 receptor affinity | Lower risk of extrapyramidal symptoms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
